2-(Bromomethyl)-1H-imidazole
Overview
Description
2-(Bromomethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The bromomethyl group attached to the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in carbon-carbon bond forming reactions such as the suzuki–miyaura (sm) cross-coupling .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions and pathways, particularly in the context of organic synthesis .
Pharmacokinetics
The pharmacokinetics of brominated compounds can vary widely depending on their chemical structure and the biological system in which they are used .
Result of Action
Brominated compounds are often used in organic synthesis to facilitate the formation of carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1H-imidazole typically involves the bromination of 1H-imidazole. One common method is the reaction of 1H-imidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination process yields this compound with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Nucleophilic Substitution: Products include azido-imidazole, thiocyanato-imidazole, and methoxy-imidazole derivatives.
Oxidation: Products include imidazole carboxylic acids and imidazole aldehydes.
Reduction: The major product is 2-methyl-1H-imidazole.
Scientific Research Applications
2-(Bromomethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of antimicrobial and antifungal agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1H-imidazole
- 2-(Iodomethyl)-1H-imidazole
- 2-(Hydroxymethyl)-1H-imidazole
Comparison: 2-(Bromomethyl)-1H-imidazole is unique due to its bromine atom, which provides distinct reactivity compared to its chloro, iodo, and hydroxy counterparts. The bromine atom is more reactive in nucleophilic substitution reactions than chlorine but less reactive than iodine. This balance of reactivity makes this compound a versatile intermediate in organic synthesis .
Biological Activity
2-(Bromomethyl)-1H-imidazole is a halogenated imidazole derivative that has garnered attention for its potential biological activities. This compound serves as a versatile building block in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole with bromomethylating agents such as bromomethane in the presence of a base. For example, one method involves heating imidazole with HBr in acetic acid to yield the hydrobromide salt, which can then be converted to the free base form through neutralization with a suitable base .
The biological activity of this compound is linked to its ability to interact with various biological targets, including receptors and enzymes. Notably, it has been studied for its effects on adenosine receptors (ARs), which play critical roles in numerous physiological processes such as cardiac rhythm regulation, immune function, and neurotransmission .
Research indicates that derivatives of this compound can act as agonists or antagonists at different AR subtypes, influencing pathways such as cAMP production and cellular signaling cascades. For instance, compounds derived from this imidazole have shown varying affinities for hA, hA, and hA receptors .
Case Studies
Case Study 1: Antiparasitic Activity
A study evaluated the antiparasitic properties of compounds related to this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The derivatives exhibited significant activity with IC values in the low micromolar range, indicating their potential as therapeutic agents .
Compound | IC (µM) | Cytotoxicity (LLC-MK2 cells) |
---|---|---|
This compound | 4.76 | >500 |
Benznidazole | <0.5 | <10 |
Case Study 2: Receptor Binding Affinity
Another investigation assessed the binding affinity of various imidazole derivatives at human adenosine receptors. It was found that certain derivatives exhibited high affinity for hA and hA receptors, suggesting their potential role in modulating adenosine-mediated signaling pathways .
Properties
IUPAC Name |
2-(bromomethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIPWQWATHJTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619557 | |
Record name | 2-(Bromomethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735273-40-2 | |
Record name | 2-(Bromomethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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